1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C19H27NO4 and a molecular weight of 333.43 g/mol . It is often used in research and development, particularly in the fields of chemistry and biology. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group provides stability, while the 4-methylbenzyl group enhances its reactivity. These properties allow the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid
- 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid
- 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid
Uniqueness
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer both stability and reactivity. This makes it particularly useful in synthetic chemistry and biological research, where precise control over chemical reactions is required .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-6-8-15(9-7-14)12-19(16(21)22)10-5-11-20(13-19)17(23)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZSQNPVNQUHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404570 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-23-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 3-[(4-methylphenyl)methyl]-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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